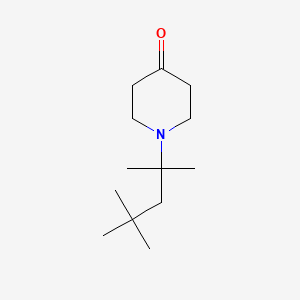

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biological Activities and Therapeutic Potential

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, as a member of the piperidine chemical class, may share some characteristics and potential applications with other piperidine derivatives and related compounds. Research indicates that various piperidine compounds exhibit a range of biological activities, suggesting potential pharmaceutical and therapeutic applications.

Anti-inflammatory and Immunomodulatory Properties

- Terpenes, a class of compounds that includes certain piperidine derivatives, have demonstrated anti-inflammatory effects and potential as immunomodulators. This suggests a possible avenue for the development of new pharmaceuticals utilizing similar structures (Miranda et al., 2022).

Cardiovascular Effects

- Monoterpenes, closely related to piperidine structures, have shown various cardiovascular effects such as vasorelaxation, decreased heart rate, and blood pressure reduction. This highlights a potential area for the development of cardiovascular drugs (Santos et al., 2011).

Broad Pharmacological Profiles

- Piperidine compounds, including Piper longum and Piper chaba, are traditionally used in various regions and exhibit a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anti-oxidant, anti-microbial, anti-cancer, anti-parkinsonian, and more, indicating a broad therapeutic potential for related piperidine derivatives (Yadav et al., 2020; Islam et al., 2020).

Potential in Antimicrobial Therapy

- Piperidine derivatives have been studied for their volatile metabolites, which might serve as biological markers in diagnosing infections. This indicates potential applications in creating diagnostic tools or developing new antimicrobial therapies (Bos et al., 2013).

Therapeutic Applications in Traditional Medicine

Traditional uses of Piper species, which are structurally related to 1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one, indicate potential therapeutic applications. These plants are used in traditional medicine for a variety of ailments, suggesting that structurally similar compounds might also possess therapeutic properties.

- Medicinal Use of Piper Genus

- Various species within the Piper genus are traditionally used for treating symptoms and inflammatory diseases. The medicinal uses of these plants highlight the potential for exploring similar compounds for therapeutic applications in modern medicine (Lima et al., 2020).

Propiedades

IUPAC Name |

1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-12(2,3)10-13(4,5)14-8-6-11(15)7-9-14/h6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFUGINWFILPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4,4-Trimethylpentan-2-yl)piperidin-4-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

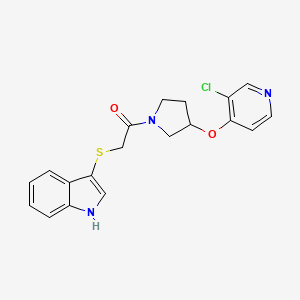

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

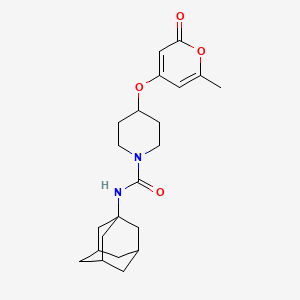

![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)

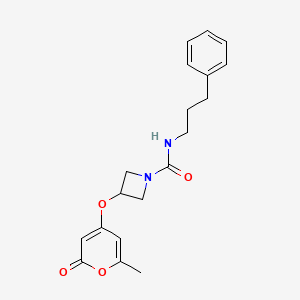

![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)

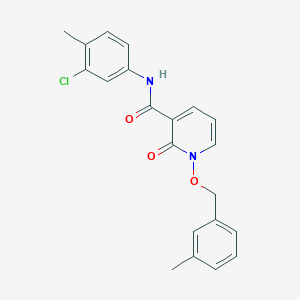

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)